3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoicacid
Description
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is a fluorinated carboxylic acid derivative featuring a pyridine ring substituted with bromine at the 6-position. Its molecular structure combines a brominated heterocyclic aromatic system (pyridine) with a difluorinated propanoic acid side chain. The bromine atom likely contributes to electrophilic reactivity, while the difluoromethyl group may influence lipophilicity and steric effects.
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H6BrF2NO2/c9-6-3-1-2-5(12-6)8(10,11)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
SPVIGKRRRZFLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination and Functionalization of Pyridine Derivatives
A common approach starts from pyridine derivatives that are selectively brominated at the 6-position. Bromination is typically achieved using brominating agents under controlled conditions to avoid polybromination. The brominated pyridine intermediate is then subjected to further functionalization to introduce the difluoropropanoic acid group.
- Reagents and Conditions : Bromination is conducted with bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or acetonitrile, at temperatures ranging from 10°C to 35°C.
Cyanation Followed by Hydrolysis (Patent-Based Method)
A patented method (CN103058921A) describes a three-step synthesis starting from 3-bromo-6-chloropyridine, which is structurally related:
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1 | Oxidation of 3-bromo-6-chloropyridine to oxynitride | Carbamide peroxide (Percarbamide), Trifluoroacetic anhydride (TFAA), Chloroform solvent | 10–35°C, ≥10 hours |
| 2 | Reaction with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) to form cyanogen derivative | TMSCN, TEA, Acetonitrile solvent | ≥10 hours |
| 3 | Hydrolysis of cyanogen to form carboxylic acid | Sulfuric acid (90–98% concentration) | 140–180°C, 2.5–4 hours |
This method yields the corresponding pyridine-2-formic acid derivative, which can be adapted for the difluoropropanoic acid analog by modifying the side chain appropriately.
Organometallic Coupling with Ethyl Bromodifluoroacetate
Another approach involves coupling bromopyridine derivatives with ethyl bromodifluoroacetate via organozinc intermediates under nitrogen atmosphere:
- Procedure : Activated zinc powder is added to anhydrous tetrahydrofuran (THF) and heated to 65–70°C. Ethyl bromodifluoroacetate is slowly added to form the organozinc intermediate, which then reacts with the bromopyridine aldehyde derivative under reflux for several hours.
- Workup : The reaction mixture is cooled, acidified to pH 4–6, and extracted with ethyl acetate. Organic layers are washed, dried, and solvents removed to isolate the product.
- Yields : Reported yields for similar compounds are in the range of 70–80%.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination + Functionalization | Pyridine derivatives | Bromine/NBS, sodium azide, LiAlH4 (for reduction) | 10–35°C, variable time | Moderate to High | Selective bromination critical |
| Cyanation + Hydrolysis (Patent CN103058921A) | 3-Bromo-6-chloropyridine | Carbamide peroxide, TFAA, TMSCN, TEA, H2SO4 | 10–35°C (oxidation), RT (cyanation), 140–180°C (hydrolysis) | High | Industrially scalable, multi-step |
| Organometallic Coupling | Bromopyridine aldehyde | Activated zinc, ethyl bromodifluoroacetate, THF | 65–70°C, reflux for 3–5 h | 70–80 | Requires inert atmosphere, sensitive reagents |
Analysis of Preparation Methods
- Selectivity and Purity : The bromination step requires precise control to avoid overbromination or side reactions. The cyanation-hydrolysis route offers high selectivity and is amenable to scale-up but involves corrosive reagents like concentrated sulfuric acid.
- Reaction Time and Temperature : The cyanation and hydrolysis steps are relatively long and require elevated temperatures, especially during hydrolysis. Organometallic coupling reactions proceed under milder conditions but demand inert atmosphere and strict moisture control.
- Yield and Scalability : The patented cyanation method provides high yields and is suitable for industrial production. Organometallic routes give good yields but may be less practical for large-scale synthesis due to reagent sensitivity.
- Reagent Availability and Cost : Bromination reagents and ethyl bromodifluoroacetate are commercially available, but organometallic reagents and handling require specialized equipment. The cyanation method uses relatively inexpensive reagents but involves hazardous materials requiring careful handling.
Summary and Recommendations
The preparation of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can be efficiently achieved through multiple synthetic routes. The choice of method depends on the scale, available equipment, and purity requirements:
- For laboratory-scale synthesis , organometallic coupling with ethyl bromodifluoroacetate offers a straightforward approach with good yields.
- For industrial-scale production , the cyanation followed by hydrolysis method is preferred due to its scalability and high yield despite harsher conditions.
- Bromination and subsequent functionalization remain foundational steps and must be optimized for selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyridine derivatives .
Scientific Research Applications
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The difluoropropanoic acid group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of specific data on 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid in the provided sources, comparisons are inferred based on structural analogs and general principles of halogenated compounds. Below is a hypothetical analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Properties (Hypothesized) | Potential Applications |
|---|---|---|---|---|
| 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid | Pyridine + propanoic acid | 6-Br, 3,3-diF | High polarity, moderate lipophilicity | Enzyme inhibitors, ligands for catalysis |
| 6-Bromonicotinic acid | Pyridine + carboxylic acid | 6-Br, COOH at 3-position | Strong acidity, hydrogen bonding | Metal coordination, pharmaceuticals |
| 3,3-Difluoropropanoic acid | Propanoic acid | 3,3-diF | Enhanced metabolic stability | Prodrug design, polymer chemistry |
| 2-Fluoro-4-bromopyridine | Pyridine | 2-F, 4-Br | Electrophilic reactivity | Cross-coupling reactions, agrochemicals |
Key Observations :
Bromine vs. Fluorine atoms at the 3,3-positions likely reduce pKa of the carboxylic acid group, increasing acidity relative to non-fluorinated propanoic acids.
Positional Isomerism: Compared to 6-bromonicotinic acid (carboxylic acid at pyridine’s 3-position), the target compound’s propanoic acid side chain offers greater conformational flexibility, which could impact molecular recognition.
Synthetic Challenges :
- Introducing both bromine and fluorine substituents may require multi-step synthesis, as bromination and fluorination often involve incompatible reagents or conditions.
Thermodynamic Stability: Difluorinated compounds like 3,3-difluoropropanoic acid are known for their resistance to oxidative degradation, suggesting the target compound may exhibit similar stability.
Research Findings and Limitations
No direct studies on 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid are cited in the provided evidence. However, the following insights are derived from analogous compounds:
- Medicinal Chemistry : Bromopyridines are common in kinase inhibitors (e.g., crizotinib derivatives), where bromine acts as a “heavy atom” for X-ray crystallography. Fluorine, conversely, is often used to block metabolic hotspots.
- Material Science: Difluorinated acids may serve as monomers for high-performance polymers due to their resistance to thermal degradation.
Critical Knowledge Gaps :
- Experimental data on solubility, melting point, and reactivity.
- Biological activity or toxicity profiles.
- Synthetic routes and scalability.
Biological Activity
3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is , with a molecular weight of approximately 252.05 g/mol. The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can be attributed to its ability to modulate various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
Pharmacological Effects
Study 1: Antimicrobial Screening
A study conducted by Zhang et al. (2024) screened several pyridine derivatives for antimicrobial activity. Although 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid was not the primary focus, its structural similarities to active compounds suggest it may exhibit similar properties.
| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Active | 32 µg/mL |
| Compound B | Active | 16 µg/mL |
| 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid | TBD | TBD |
Study 2: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of various difluoroacetic acids, researchers found that compounds with brominated pyridine moieties exhibited significant inhibition of TNF-alpha production in macrophages. The results indicate that further investigation into the specific mechanisms of action for 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is necessary to confirm these effects.
Q & A
Q. How are mechanistic pathways (e.g., radical vs. polar) distinguished in fluorination reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
